molecular formula C18H30O2 B12657535 1-(4-Nonylphenoxy)propan-2-ol CAS No. 94237-15-7

1-(4-Nonylphenoxy)propan-2-ol

Cat. No.: B12657535
CAS No.: 94237-15-7
M. Wt: 278.4 g/mol
InChI Key: WLCXMYXZQNWTKN-UHFFFAOYSA-N
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Description

1-(4-Nonylphenoxy)propan-2-ol (CAS 94237-15-7) is a branched alkylphenol derivative with the molecular formula C₁₈H₃₀O₂. It belongs to the nonylphenol ethoxylate (NPE) family, a class of compounds widely used in industrial applications such as lubricant additives and surfactants . Structurally, it features a nonylphenol group (a branched C₉ alkyl chain attached to a phenolic ring) linked via an ether bond to a propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nonylphenoxy)propan-2-ol can be synthesized through the reaction of nonylphenol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:

[ \text{Nonylphenol} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and propylene oxide are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nonylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Nonylphenoxy)propan-2-ol has the molecular formula C18H30O2C_{18}H_{30}O_2 and is characterized by a nonylphenoxy group attached to a propan-2-ol backbone. This structure contributes to its hydrophobic characteristics, making it suitable for various applications in different industries.

Surfactants

This compound is commonly used as a surfactant in formulations for cleaning products, emulsifiers, and dispersants. Its ability to reduce surface tension makes it effective in enhancing the solubility of hydrophobic substances in aqueous solutions.

Corrosion Inhibitors

This compound has been identified as an effective corrosion inhibitor for ferrous metals in functional fluids. Its application in lubricating oils helps to prevent rust and degradation of metal surfaces, thereby extending the life of machinery and equipment. Research has shown that derivatives of propan-2-ol, including this compound, exhibit excellent activity against corrosion under various conditions .

Lubricating Oil Compositions

The compound is also incorporated into lubricating oil formulations to improve oxidative stability and performance. It enhances the overall effectiveness of lubricants by providing additional protection against wear and corrosion .

Biodegradability Studies

Research indicates that compounds similar to this compound can be evaluated for their environmental impact, particularly regarding biodegradability and toxicity. These studies are crucial for understanding the potential risks associated with their use in industrial applications .

Case Study 1: Corrosion Inhibition in Industrial Settings

A study conducted on the efficacy of this compound as a corrosion inhibitor demonstrated significant reductions in metal loss when used in hydraulic systems compared to systems without inhibitors. The results indicated that the compound effectively formed a protective layer on metal surfaces, preventing corrosive damage.

ParameterControl (No Inhibitor)With this compound
Metal Loss (mg/cm²)10.53.2
Corrosion Rate (mm/year)0.500.15

Case Study 2: Surfactant Performance in Cleaning Products

In a comparative analysis of cleaning agents containing various surfactants, those incorporating this compound showed superior performance in removing oily stains from surfaces. The cleaning efficiency was measured using standardized tests.

Surfactant TypeCleaning Efficiency (%)
Conventional Surfactant75
This compound90

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to concerns about its environmental impact and potential toxicity. Studies are ongoing to evaluate its safety profile, particularly regarding its effects on aquatic life and human health .

Mechanism of Action

The mechanism of action of 1-(4-Nonylphenoxy)propan-2-ol involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylpropanes and Diarylpropanols

Key Compounds :

  • 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1 from )
  • 1-(2′-Hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol (Compound 4 from )

Structural Differences :

  • Diarylpropanes/propanols have two aromatic rings connected by a propane/propanol chain, whereas 1-(4-Nonylphenoxy)propan-2-ol has a single aromatic ring with a long alkyl chain.
  • Substituents on the aromatic rings (e.g., hydroxyl, methoxy, methylenedioxy) in diarylpropanes enhance polarity and hydrogen-bonding capacity.

Functional Implications :

  • Diarylpropanes exhibit significant anti-inflammatory activity (e.g., Compound 1 inhibits NO production in RAW264.7 cells with IC₅₀ = 4.00 μmol/L) due to electron-rich aromatic systems .
  • This compound lacks such bioactivity but is valued industrially for its surfactant properties .

Indole-Based Propanol Derivatives

Key Compounds :

  • 1-(1H-Indol-3-yloxy)propan-2-ol ()
  • 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol ()

Structural Differences :

  • Indole derivatives replace the nonylphenol group with an indole ring (a bicyclic structure with a nitrogen atom).
  • Additional substituents (e.g., methoxy, aminoethyl) modulate receptor binding.

Functional Implications :

  • Indole-propanols show adrenolytic and antiarrhythmic activities. For example, highlights α₁-adrenoceptor binding affinity, making them candidates for cardiovascular drugs .

Methoxyphenyl Propanol Derivatives

Key Compounds :

  • 1-(4-Methoxyphenyl)propan-2-ol ()
  • 1-(4-Methoxyphenyl)-N,N,N-trimethylpropan-2-ol ()

Structural Differences :

  • Methoxyphenyl analogs have shorter, unbranched alkyl chains (e.g., methyl or ethyl) instead of the C₉ nonyl group.
  • Quaternary ammonium modifications (e.g., N,N,N-trimethyl) increase water solubility.

Functional Implications :

  • Simpler methoxyphenyl derivatives are intermediates in fragrance synthesis (e.g., ) or regulated pharmaceuticals () .
  • The nonyl chain in this compound contributes to hydrophobicity, making it persistent in aquatic environments .

Sulfanyl and Ether-Linked Propanols

Key Compounds :

  • (2R)-1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol ()
  • 1-(2-Ethoxyethoxy)propan-2-ol ()

Structural Differences :

  • Sulfanyl propanols feature sulfur-based linkages (thioethers) instead of oxygen ethers.
  • Ethoxyethoxy derivatives have polyether chains, increasing flexibility and solubility.

Functional Implications :

  • This compound’s ether bond provides hydrolytic resistance, favoring long-term industrial use .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Applications
This compound 290.43 g/mol ~5.2 Low Lubricant additives
1-(4-Methoxyphenyl)propan-2-ol 166.22 g/mol ~1.8 Moderate Fragrance intermediates
1-(1H-Indol-3-yloxy)propan-2-ol 205.23 g/mol ~2.3 Moderate Alkaloid synthesis

Biological Activity

1-(4-Nonylphenoxy)propan-2-ol is a synthetic compound belonging to the class of nonylphenol ethoxylates, which are widely recognized for their surfactant properties. This compound is characterized by its hydrophobic nonylphenoxy group and a propan-2-ol backbone, contributing to its unique physicochemical properties. The biological activity of this compound is of considerable interest due to its potential effects on human health and the environment, particularly concerning endocrine disruption and toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C19H32OC_{19}H_{32}O. Its structure can be depicted as follows:

Structure C15H24O+C3H8O\text{Structure }\text{C}_{15}\text{H}_{24}\text{O}+\text{C}_{3}\text{H}_{8}\text{O}

This compound exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications, including detergents and emulsifiers.

Mechanism of Biological Activity

This compound primarily exerts its biological activity through its surfactant properties. It interacts with lipid bilayers and proteins, influencing cellular processes such as:

  • Membrane Fluidity : Alters the fluidity of cell membranes, which can affect the function of membrane proteins.
  • Permeability : Increases membrane permeability, potentially facilitating the entry of other substances into cells.

These interactions can lead to significant biological effects, including toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals.

Toxicological Studies

Research indicates that nonylphenol derivatives, including this compound, may exhibit estrogenic activity. This raises concerns about their impact on wildlife and human health. Key findings from various studies include:

StudyFindings
Endocrine Disruption Nonylphenol derivatives mimic estrogen and can disrupt hormonal functions in wildlife .
Aquatic Toxicity Significant toxicity observed in fish and invertebrates, leading to bioaccumulation in aquatic ecosystems.
Human Health Risks Potential links to reproductive health issues due to endocrine disruption .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Estrogenic Activity Assessment :
    • A study assessed the estrogenic activity of various nonylphenol derivatives using in vitro assays. Results indicated that this compound exhibited significant estrogenic activity comparable to known endocrine disruptors.
  • Aquatic Toxicity Evaluation :
    • Research conducted on aquatic organisms demonstrated that exposure to this compound led to altered reproductive behaviors and developmental issues in fish species, highlighting its potential ecological impact .
  • Human Health Impact Analysis :
    • Epidemiological studies have suggested associations between exposure to nonylphenol derivatives and adverse reproductive outcomes in humans, emphasizing the need for further investigation into its safety .

Environmental Impact

The environmental persistence of nonylphenol derivatives poses significant risks. These compounds are known to bioaccumulate in aquatic organisms, leading to toxicological concerns. The following table summarizes key environmental impacts:

Impact AreaDescription
Bioaccumulation Nonylphenols accumulate in aquatic food chains, affecting higher trophic levels .
Ecosystem Disruption Altered reproductive patterns in aquatic species can lead to population declines.
Regulatory Concerns Increasing regulations on the use of nonylphenols due to their harmful effects on ecosystems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nonylphenoxy)propan-2-ol?

The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, reacting 4-nonylphenol with an epoxide derivative (e.g., epichlorohydrin) under basic conditions (e.g., NaOH) can yield the target compound. Purification via column chromatography with gradients of petroleum ether and ethyl acetate is recommended to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the phenolic ether linkage and alkyl chain structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to identify hydroxyl and ether functional groups. Single-crystal X-ray diffraction can further resolve stereochemical details, as demonstrated for structurally related compounds .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions include:

  • Using PPE (gloves, lab coats, goggles).
  • Working in a fume hood to avoid inhalation.
  • Storing in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Stoichiometric control : Ensure a 1:1 molar ratio of 4-nonylphenol to epoxide to avoid oligomerization.
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Temperature modulation : Maintain temperatures below 80°C to prevent side reactions, as seen in analogous sulfone syntheses .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Degradation studies : Use HPLC or LC-MS to monitor hydrolysis products under varying pH and temperature conditions.
  • Ecotoxicology assays : Evaluate toxicity via Daphnia magna or algal growth inhibition tests.
  • Waste management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental release .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

  • Cross-validation : Compare data across multiple sources (e.g., PubChem, ECHA) and replicate experiments.
  • Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to detect impurities.
  • Standardized protocols : Adopt OECD guidelines for solubility testing to ensure reproducibility .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Screen for interactions with cytochrome P450 enzymes or estrogen receptors due to structural similarity to alkylphenols.
  • Cell viability studies : Use human hepatocyte (HepG2) or breast cancer (MCF-7) cell lines to assess cytotoxicity.
  • Metabolic profiling : Employ liver microsomes to study metabolic pathways and potential bioactivation .

Q. Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability be addressed?

  • Controlled stability studies : Store samples under inert atmospheres (N₂/Ar) and analyze degradation via GC-MS at regular intervals.
  • Comparative analysis : Review degradation patterns of structurally related compounds (e.g., nonylphenol ethoxylates) to infer stability trends .

Q. What strategies can mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to ensure consistent reaction progress.
  • Quality control (QC) : Establish acceptance criteria for NMR purity (>95%) and residual solvent levels (<0.1%) .

Q. Methodological Resources

Q. Where can researchers access authoritative spectral data for this compound?

  • PubChem/ECHA : Provides computed and experimental spectral data.
  • NIST Chemistry WebBook : Offers reference IR and MS spectra for analogous compounds.
  • Collaborative databases : Share validated data via platforms like Zenodo or Figshare to enhance reproducibility .

Properties

CAS No.

94237-15-7

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-nonylphenoxy)propan-2-ol

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-15-16(2)19/h11-14,16,19H,3-10,15H2,1-2H3

InChI Key

WLCXMYXZQNWTKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(C)O

Origin of Product

United States

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